![molecular formula C18H14Cl2N2OS B2846397 3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-89-7](/img/structure/B2846397.png)
3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a dichlorobenzamide derivative . It has a linear formula of C15H13Cl2NO and a molecular weight of 294.183 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives . The 3,5-dichlorobenzoyl chloride used in the reaction is prepared from 3,5-dichlorobenzonitrile .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by nuclear magnetic resonance and infrared spectroscopy . X-ray crystallography was used to establish the structures of some of the compounds . For example, one of the compounds crystallizes in triclinic space group P ī, with specific cell parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are characterized by spectroscopical methods and single crystal X-ray diffraction . The reactions yield a series of new dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a linear formula of C15H13Cl2NO and a molecular weight of 294.183 . More detailed properties like solubility, melting point, etc., are not available in the retrieved papers.科学的研究の応用
Antibacterial and Antifungal Agents
Thiazole derivatives have been actively researched for their antibacterial and antifungal properties. For instance, novel analogs synthesized for antibacterial testing against strains such as Staphylococcus aureus and Bacillus subtilis showed promising activity. The compounds' structures were confirmed using various spectral data, indicating a direct link between thiazole structures and potential antimicrobial efficacy (Palkar et al., 2017).
Anticancer Activity
Research has also explored thiazole derivatives for anticancer applications. A study involving the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation found several compounds exhibiting promising anticancer activity against a variety of human cancer cell lines. The compounds' structures were confirmed via IR, NMR, and mass spectral study, with their biological activities assessed through in vitro methods (Tiwari et al., 2017).
Corrosion Inhibition
Another significant application area is the use of thiazole derivatives as corrosion inhibitors. A study demonstrated the effectiveness of certain thiazole compounds in protecting oil-well tubular steel in hydrochloric acid solution. The research included potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques, highlighting the compounds' potential in mitigating corrosion through adsorption on the steel surface (Yadav et al., 2015).
Molecular Docking and Density Functional Theory (DFT) Studies
Thiazole derivatives have been subjected to molecular docking and DFT studies to predict their interaction with biological targets. For example, benzothiazole derivatives were analyzed for their corrosion inhibition mechanism on carbon steel in an acidic environment, combining experimental results with quantum chemical parameters (Hu et al., 2016).
将来の方向性
The future directions for this compound could involve further exploration of its biological activities, given that some analogous derivatives have shown antitumoral and anticonvulsive activities . Additionally, more research could be done to confirm the structure of this compound and other dichlorobenzamide derivatives using single-crystal X-ray crystallography .
作用機序
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. Additionally, these factors can influence the stability of the compound, potentially affecting its shelf life and effectiveness.
特性
IUPAC Name |
3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-10-3-4-15(11(2)5-10)16-9-24-18(21-16)22-17(23)12-6-13(19)8-14(20)7-12/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGRYPVKNQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
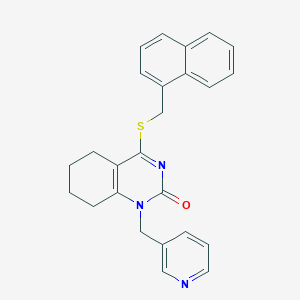
![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)
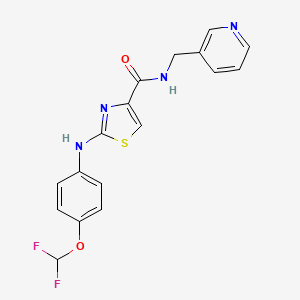

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
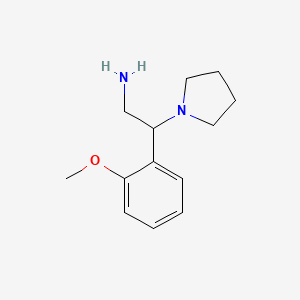

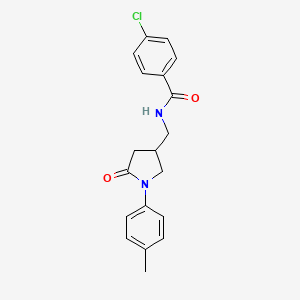

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
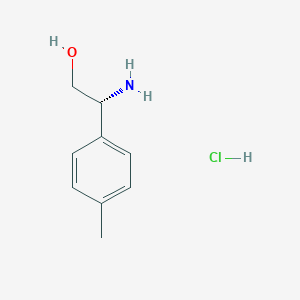
![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)
